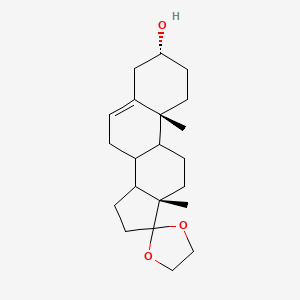
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is a synthetic steroidal compound with the molecular formula C21H32O2 It is characterized by the presence of an ethylenedioxy group at the 17th position and a hydroxyl group at the 3alpha position on the androst-5-ene backbone
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol typically involves the protection of the 17-keto group of androst-5-ene derivatives using ethylene glycol in the presence of an acid catalyst to form the ethylenedioxy group. The hydroxyl group at the 3alpha position can be introduced through selective reduction or hydroxylation reactions.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the public domain. the general approach would involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 3alpha position can be oxidized to form a ketone.
Reduction: The compound can be reduced to modify the ethylenedioxy group or the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include chromium trioxide (CrO3) and pyridinium chlorochromate (PCC).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 17,17-Ethylenedioxy-androst-5-ene-3-one.
Reduction: Formation of 17,17-Ethylenedioxy-androst-5-ene-3beta-ol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other steroidal compounds.
Biology: Studied for its potential effects on biological systems, including hormone regulation and receptor binding.
Medicine: Investigated for its potential therapeutic applications, including anti-inflammatory and anti-cancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 17,17-Ethylenedioxy-androst-5-ene-3alpha-ol involves its interaction with specific molecular targets, such as steroid receptors. The ethylenedioxy group at the 17th position may enhance the compound’s stability and binding affinity to these receptors. The hydroxyl group at the 3alpha position can participate in hydrogen bonding, further influencing the compound’s biological activity.
Comparación Con Compuestos Similares
Similar Compounds
17,17-Ethylenedioxy-androst-4-en-3-one: Similar structure but with a double bond at the 4th position.
17,17-Ethylenedioxy-5alpha-androstane: Lacks the double bond in the androst-5-ene backbone.
3-Beta-chloro-17,17-ethylenedioxyandrost-5-ene: Contains a chlorine atom at the 3-beta position.
Uniqueness
17,17-Ethylenedioxy-androst-5-ene-3alpha-ol is unique due to the specific positioning of the ethylenedioxy and hydroxyl groups, which confer distinct chemical and biological properties. Its structural features allow for selective interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C21H32O3 |
|---|---|
Peso molecular |
332.5 g/mol |
Nombre IUPAC |
(3R,10R,13S)-10,13-dimethylspiro[1,2,3,4,7,8,9,11,12,14,15,16-dodecahydrocyclopenta[a]phenanthrene-17,2'-1,3-dioxolane]-3-ol |
InChI |
InChI=1S/C21H32O3/c1-19-8-5-15(22)13-14(19)3-4-16-17(19)6-9-20(2)18(16)7-10-21(20)23-11-12-24-21/h3,15-18,22H,4-13H2,1-2H3/t15-,16?,17?,18?,19+,20+/m1/s1 |
Clave InChI |
SXXRMGBMPQWUTB-RBQJEXAMSA-N |
SMILES isomérico |
C[C@]12CC[C@H](CC1=CCC3C2CC[C@]4(C3CCC45OCCO5)C)O |
SMILES canónico |
CC12CCC(CC1=CCC3C2CCC4(C3CCC45OCCO5)C)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![benzhydryl(2S,3R,5R)-3-hydroxymethyl-3-methyl-7-oxo-4-thia-1-aza-bicyclo[3.2.0]heptane-2-carboxylate](/img/structure/B15124055.png)
![2-((E)-2-[5-[(Z)-2-(3,3-Dimethyl-1-phenyl-1,3-dihydro-2H-indol-2-ylidene)ethylidene]-2H-pyran-3(6H)-YL]ethenyl)-3,3-dimethyl-1-phenyl-3H-indolium tetrafluoroborate](/img/structure/B15124057.png)

![Methyl(2R,4R)-4-[(4-Nitrobenzoyl)oxy]-1-[(R)-1-phenylethyl]piperidine-2-carboxylate](/img/structure/B15124060.png)
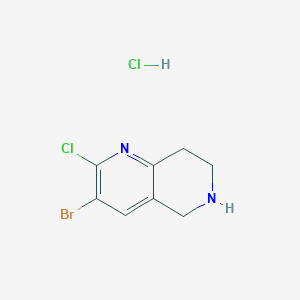
![[5-(1-Hydroxyethyl)pyridin-3-yl]boronic acid](/img/structure/B15124066.png)
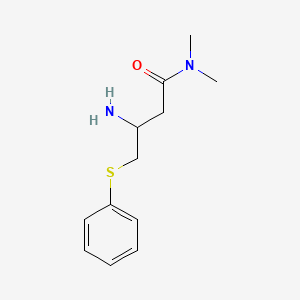
![alpha-[6-(Di-Boc-amino)-3-pyridyl]-5-chloro-1H-pyrrolo[2,3-b]pyridine-3-methanol](/img/structure/B15124076.png)
![1-[2-(3-Fluorophenyl)ethyl]piperazine dihydrochloride](/img/structure/B15124082.png)
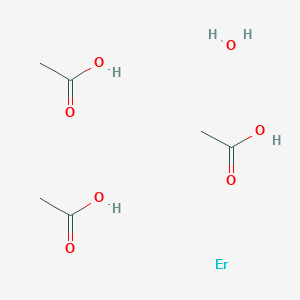
![4-(4-(3-Chlorophenoxy)-3-oxobut-1-en-1-yl)-5-hydroxyhexahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B15124092.png)
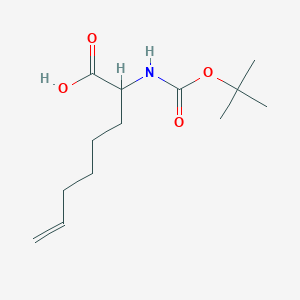
![11-Phenyl-11H-benzo[b]fluoren-11-ol](/img/structure/B15124128.png)
![4',4''-(1,7-Heptanediyl)bis[(biphenyl-4'-carbonitrile)]](/img/structure/B15124134.png)
